Dobutamine hydrochloride

Catalog No.
S526472
CAS No.
49745-95-1
M.F
C18H24ClNO3
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dobutamine hydrochloride

CAS Number

49745-95-1

Product Name

Dobutamine hydrochloride

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H

InChI Key

BQKADKWNRWCIJL-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Dobucor, Dobuject, Dobutamin Fresenius, Dobutamin Hexal, Dobutamin ratiopharm, Dobutamin Solvay, Dobutamin-ratiopharm, Dobutamina Inibsa, Dobutamina Rovi, Dobutamine, Dobutamine (+)-Isomer, Dobutamine Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Phosphate (1:1) Salt, (-)-Isomer, Dobutamine Tartrate, Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer, Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer, Dobutamine, (-)-Isomer, Dobutamine, Phosphate (1:1) Salt (+)-Isomer, Dobutrex, Hydrobromide, Dobutamine, Hydrochloride, Dobutamine, Lactobionate, Dobutamine, Lilly 81929, Oxiken, Posiject, Tartrate, Dobutamine

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Description

The exact mass of the compound Dobutamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Inotropic and Lusitropic Effects

Dobutamine hydrochloride's primary mechanism of action involves stimulating beta-1 adrenergic receptors in the heart muscle. This stimulation enhances the force of contraction (inotropy) and the rate of relaxation (lusitropy) of the heart muscle []. Researchers can utilize dobutamine in isolated heart preparations or animal models to study these effects in detail. This allows for a deeper understanding of the role of beta-adrenergic signaling in cardiac function.

Studies have employed dobutamine to assess the impact of various interventions on inotropy and lusitropy. For instance, researchers might investigate how a particular drug or gene modification modulates the response of the heart muscle to dobutamine []. This approach provides insights into the mechanisms underlying heart failure or the potential therapeutic effects of new drugs.

Studying Signal Transduction Pathways

Dobutamine's action on beta-adrenergic receptors triggers a cascade of intracellular signaling events that ultimately lead to increased contractility. Scientific research can leverage dobutamine to investigate these signal transduction pathways in detail.

Researchers might use isolated heart cells or tissues treated with dobutamine to measure the activity of specific enzymes or proteins involved in the signaling cascade. This can help elucidate how different pathways contribute to the inotropic and lusitropic effects of dobutamine []. Additionally, studies might compare the response of healthy and diseased hearts to dobutamine to understand how these pathways are altered in pathological conditions [].

Modeling Heart Failure and Cardiomyopathy

Dobutamine can be used as a research tool to model certain aspects of heart failure and cardiomyopathy. By applying dobutamine to healthy heart preparations and observing the response, researchers can mimic the reduced contractility observed in these disease states. This approach allows for the investigation of potential therapeutic interventions that might improve heart function [].

Dobutamine hydrochloride is a synthetic catecholamine primarily used as a cardiac stimulant. It is chemically designated as (±)-4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-pyrocatechol hydrochloride, with a molecular formula of C18H24ClNO3 and a molecular weight of approximately 337.85 g/mol. The compound appears as a white to practically white crystalline powder, which is sparingly soluble in water and methyl alcohol but soluble in alcohol .

Dobutamine hydrochloride acts primarily by stimulating beta-1 adrenergic receptors in the heart muscle [, ]. This stimulation triggers a cascade of cellular events leading to increased force of contraction (inotropy) and improved cardiac output. Dobutamine has a relatively selective effect on beta-1 receptors compared to other adrenergic receptors, minimizing some side effects associated with broader stimulation [].

Dobutamine hydrochloride is a potent medication with potential side effects. Common adverse effects include increased heart rate, blood pressure, and risk of arrhythmias []. Dobutamine can also worsen pre-existing ischemic heart disease []. Due to its potent effects on the heart, dobutamine administration requires close monitoring by healthcare professionals.

Data on Toxicity:

  • The median lethal dose (LD50) for dobutamine hydrochloride in rats is reported to be 140 mg/kg (intravenous) [].

Dobutamine hydrochloride functions mainly as a beta-1 adrenergic receptor agonist, stimulating cardiac contractility without significant vasoconstriction or tachycardia. Its mechanism involves direct stimulation of beta-1 receptors, leading to increased myocardial contractility and stroke volume, which enhances cardiac output . The compound is rapidly metabolized by catechol-O-methyltransferase, resulting in a short half-life of approximately 2 minutes .

The primary biological activity of dobutamine hydrochloride is its positive inotropic effect, which increases the force of heart contractions. This effect is particularly beneficial in patients with heart failure or those recovering from cardiac surgery. Unlike other catecholamines, dobutamine does not release endogenous norepinephrine, making it less likely to cause excessive heart rate increases . Its unique pharmacological profile allows it to improve renal blood flow and glomerular filtration rate by enhancing cardiac output and inducing non-selective vasodilation .

The synthesis of dobutamine hydrochloride typically involves several steps starting from simpler aromatic compounds. The general synthetic route includes:

  • Formation of the aromatic ring: Starting with phenolic compounds.
  • Side chain addition: Introducing the propylamine group through alkylation reactions.
  • Hydrochlorination: Converting the base compound into its hydrochloride form for stability and solubility.

These steps may vary based on specific laboratory conditions and desired purity levels .

Dobutamine hydrochloride is primarily used in clinical settings for:

  • Cardiac Support: Treatment of acute heart failure or cardiogenic shock.
  • Post-Surgical Recovery: Enhancing cardiac output in patients recovering from heart surgery.
  • Diagnostic Procedures: Utilized in stress echocardiography to assess cardiac function under controlled conditions.

It is administered intravenously due to its rapid onset and short duration of action .

Several compounds share similar pharmacological properties with dobutamine hydrochloride, including:

  • Dopamine: A precursor to norepinephrine that stimulates both beta and alpha receptors but can lead to vasoconstriction.
  • Isoproterenol: A non-selective beta agonist that increases heart rate more significantly than dobutamine.
  • Milrinone: A phosphodiesterase inhibitor that enhances myocardial contractility and causes vasodilation.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
DobutamineBeta-1 agonistAcute heart failureMinimal tachycardia; does not release norepinephrine
DopamineBeta-1 and alpha agonistShock statesCan cause vasoconstriction at high doses
IsoproterenolNon-selective beta agonistBronchodilation; cardiac supportSignificant increase in heart rate
MilrinonePhosphodiesterase inhibitorHeart failureIncreases cAMP levels; vasodilatory effects

Dobutamine hydrochloride stands out due to its specific action on beta-1 receptors with minimal side effects related to heart rate elevation compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

337.1444713 g/mol

Monoisotopic Mass

337.1444713 g/mol

Heavy Atom Count

23

Appearance

Grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WR771DJXV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (95.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dobutamine Hydrochloride is the hydrochloride salt form of dobutamine, a synthetic catecholamine with direct inotropic activity. Dobutamine hydrochloride, mimics the effects of dopamine and stimulates beta-1 adrenergic receptors located in the myocardium. This leads to an increase in heart rate and force and results in an increase in cardiac output.

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52663-81-7
49745-95-1

Wikipedia

DL-dobutamine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Lv MY, Deng SL, Long XF. rhBNP therapy can improve clinical outcomes and reduce in-hospital mortality compared with dobutamine in heart failure patients: a meta-analysis. Br J Clin Pharmacol. 2016 Jan;81(1):174-85. doi: 10.1111/bcp.12788. Epub 2015 Nov 28. Review. PubMed PMID: 26382927; PubMed Central PMCID: PMC4693581.
2: Januszko-Giergielewicz B, Dębska-Ślizień A, Górny J, Kozak J, Oniszczuk K, Gromadziński L, Dorniak K, Dudziak M, Malinowski P, Rutkowski B. Dobutamine stress echocardiography in the diagnosis of asymptomatic ischemic heart disease in patients with chronic kidney disease--review of literature and single-center experience. Transplant Proc. 2015 Mar;47(2):295-303. doi: 10.1016/j.transproceed.2014.11.034. Review. PubMed PMID: 25769563.
3: Joyce E, Delgado V, Bax JJ, Marsan NA. Advanced techniques in dobutamine stress echocardiography: focus on myocardial deformation analysis. Heart. 2015 Jan;101(1):72-81. doi: 10.1136/heartjnl-2013-303850. Epub 2014 Apr 23. Review. PubMed PMID: 24760702.
4: Gupta S, Donn SM. Neonatal hypotension: dopamine or dobutamine? Semin Fetal Neonatal Med. 2014 Feb;19(1):54-9. doi: 10.1016/j.siny.2013.09.006. Epub 2013 Oct 5. Review. PubMed PMID: 24100169.
5: Mielgo V, Valls i Soler A, Rey-Santano C. Dobutamine in paediatric population: a systematic review in juvenile animal models. PLoS One. 2014 Apr 22;9(4):e95644. doi: 10.1371/journal.pone.0095644. eCollection 2014. Review. PubMed PMID: 24755688; PubMed Central PMCID: PMC3995779.
6: Nguyen P, Plotkin J, Fishbein TM, Laurin JM, Satoskar R, Shetty K, Taylor AJ. Dobutamine stress echocardiography in patients undergoing orthotopic liver transplantation: a pooled analysis of accuracy, perioperative and long term cardiovascular prognosis. Int J Cardiovasc Imaging. 2013 Dec;29(8):1741-8. doi: 10.1007/s10554-013-0275-x. Epub 2013 Aug 23. Review. PubMed PMID: 23974907.
7: Nguyen J, Juneman E, Movahed MR. The value of β-blockers administration during recovery phase of dobutamine stress echocardiography: a review. Echocardiography. 2013 Jul;30(6):723-9. doi: 10.1111/echo.12201. Epub 2013 Apr 8. Review. PubMed PMID: 23560565.
8: Passos LC, Barbosa AC, Oliveira MG, Santos EG Jr. Is there evidence favoring the use of beta-blockers and dobutamine in acute heart failure? Arq Bras Cardiol. 2013 Feb;100(2):190-7. Review. English, Portuguese. PubMed PMID: 23503830.
9: Shah SP, Chaudhry GM. Intracranial hemorrhage as a complication of dobutamine stress echocardiography: case report and review of the literature. Echocardiography. 2012 May;29(5):E119-21. doi: 10.1111/j.1540-8175.2011.01623.x. Review. PubMed PMID: 22537238.
10: Tacon CL, McCaffrey J, Delaney A. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials. Intensive Care Med. 2012 Mar;38(3):359-67. doi: 10.1007/s00134-011-2435-6. Epub 2011 Dec 8. Review. PubMed PMID: 22160239.
11: Kato M, Hirayama A. [Combination therapy; dobutamine and milrinone]. Nihon Rinsho. 2011 Nov;69 Suppl 9:428-33. Review. Japanese. PubMed PMID: 22724242.
12: Szymanski C, Pierard L, Lancellotti P. Imaging techniques in coronary atherosclerotic disease: dobutamine stress echocardiography--evidence and perspectives. J Cardiovasc Med (Hagerstown). 2011 Aug;12(8):543-53. doi: 10.2459/JCM.0b013e32834853f8. Review. PubMed PMID: 21709580.
13: Charoenpanichkit C, Hundley WG. The 20 year evolution of dobutamine stress cardiovascular magnetic resonance. J Cardiovasc Magn Reson. 2010 Oct 26;12:59. doi: 10.1186/1532-429X-12-59. Review. PubMed PMID: 20977757; PubMed Central PMCID: PMC2984575.
14: Geleijnse ML, Krenning BJ, Nemes A, van Dalen BM, Soliman OI, Ten Cate FJ, Schinkel AF, Boersma E, Simoons ML. Incidence, pathophysiology, and treatment of complications during dobutamine-atropine stress echocardiography. Circulation. 2010 Apr 20;121(15):1756-67. doi: 10.1161/CIRCULATIONAHA.109.859264. Review. PubMed PMID: 20404267.
15: Hakeem A, Cilingiroglu M, Leesar MA. Hemodynamic and intravascular ultrasound assessment of myocardial bridging: fractional flow reserve paradox with dobutamine versus adenosine. Catheter Cardiovasc Interv. 2010 Feb 1;75(2):229-36. doi: 10.1002/ccd.22237. Review. PubMed PMID: 19753633.
16: Geleijnse ML, Krenning BJ, van Dalen BM, Nemes A, Soliman OI, Bosch JG, Galema TW, ten Cate FJ, Boersma E. Factors affecting sensitivity and specificity of diagnostic testing: dobutamine stress echocardiography. J Am Soc Echocardiogr. 2009 Nov;22(11):1199-208. doi: 10.1016/j.echo.2009.07.006. Epub 2009 Sep 18. Review. PubMed PMID: 19766453.
17: Klaas JP, Diller CL, Harmon JV, Skarda DE. Death caused by splenic artery aneurysm rupture during dobutamine-atropine stress echocardiography: case report and literature review. Echocardiography. 2009 Jan;26(1):93-5. doi: 10.1111/j.1540-8175.2008.00755.x. Review. PubMed PMID: 19125812.
18: Tas H, Gundogdu F, Gurlertop Y, Karakelleoglu S. Dobutamine stress echocardiography and tissue synchronization imaging. Eurasian J Med. 2008 Aug;40(2):83-4. Review. PubMed PMID: 25610034; PubMed Central PMCID: PMC4261678.
19: Bangalore S, Hematpour K, Chaudhry FA. Dobutamine stress echocardiography: does it predict response to beta-blockers in patients with heart failure? Curr Heart Fail Rep. 2006 Jun;3(2):96-102. Review. PubMed PMID: 16933402.
20: Strach K, Meyer C, Schild H, Sommer T. Cardiac stress MR imaging with dobutamine. Eur Radiol. 2006 Dec;16(12):2728-38. Epub 2006 May 20. Review. PubMed PMID: 16715237.

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